An In-depth Technical Guide to the Mechanism of Action of IHMT-IDH1-053
An In-depth Technical Guide to the Mechanism of Action of IHMT-IDH1-053
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is tailored for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into its biochemical activity, cellular effects, and preclinical validation.
Core Mechanism of Action
IHMT-IDH1-053 is a highly selective, irreversible inhibitor specifically targeting cancer-associated mutations in the IDH1 enzyme.[1][2][3] Its mechanism of action is centered on the covalent modification of a specific cysteine residue within the allosteric binding site of the mutant IDH1 protein.
Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]
IHMT-IDH1-053 is designed to counteract this oncogenic process. Through a structure-based irreversible drug design approach, it has been engineered to form a covalent bond with the cysteine residue Cys269 located in an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[1][5] This irreversible binding effectively and permanently inactivates the mutant enzyme, leading to a significant reduction in the production of 2-HG.[1][5] The high selectivity of IHMT-IDH1-053 for mutant IDH1 over the wild-type (wt) IDH1 and IDH2 enzymes minimizes off-target effects.[1][5]
The downstream consequences of reduced 2-HG levels include the restoration of normal epigenetic regulation and the induction of differentiation in cancer cells. Preclinical studies have demonstrated that IHMT-IDH1-053 inhibits the proliferation of cancer cell lines harboring IDH1 mutations, such as the HT1080 fibrosarcoma cell line, and primary Acute Myeloid Leukemia (AML) cells.[1][5]
Quantitative Data
The following tables summarize the key quantitative data reported for IHMT-IDH1-053.
Table 1: In Vitro Potency of IHMT-IDH1-053
| Target | Assay | IC50 (nM) | Reference |
| IDH1 R132H | Enzymatic Assay | 4.7 | [1][2][3][5] |
| 2-HG Production (IDH1 R132H transfected 293T cells) | Cellular Assay | 28 | [1][2][5] |
Table 2: Selectivity Profile of IHMT-IDH1-053
| Enzyme | Selectivity | Reference |
| IDH1 wt | High | [1][5] |
| IDH2 wt/mutants | High | [1][5] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the signaling pathway affected by mutant IDH1 and the mechanism of action of IHMT-IDH1-053.
Caption: Mechanism of IHMT-IDH1-053 in IDH1-mutant cancer cells.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize IHMT-IDH1-053.
IDH1 R132H Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of IHMT-IDH1-053 against the mutant IDH1 R132H enzyme.
Materials:
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Recombinant human IDH1 R132H enzyme
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NADPH
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α-Ketoglutarate (α-KG)
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol, 0.01% Tween-20)
-
IHMT-IDH1-053 (serial dilutions)
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384-well assay plates
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Plate reader capable of measuring NADPH absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of IHMT-IDH1-053 in the assay buffer.
-
Add a fixed concentration of the recombinant IDH1 R132H enzyme to each well of the 384-well plate.
-
Add the serially diluted IHMT-IDH1-053 or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG to each well.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of IHMT-IDH1-053 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular 2-HG Production Assay
Objective: To measure the effect of IHMT-IDH1-053 on the production of D-2-hydroxyglutarate in cells expressing mutant IDH1.
Materials:
-
293T cells transiently transfected with a plasmid expressing IDH1 R132H or a stable IDH1-mutant cell line (e.g., HT1080).
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Cell culture medium (e.g., DMEM with 10% FBS).
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IHMT-IDH1-053 (serial dilutions).
-
96-well cell culture plates.
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Cell lysis buffer.
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2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay-based kit).
Procedure:
-
Seed the IDH1-mutant expressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of IHMT-IDH1-053 or vehicle control for a specified duration (e.g., 24-72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and measure the intracellular 2-HG concentration using a 2-HG detection kit according to the manufacturer's instructions.
-
Normalize the 2-HG levels to the total protein concentration in each sample.
-
Calculate the percentage of 2-HG reduction for each concentration of IHMT-IDH1-053 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve.
In Vivo HT1080 Xenograft Model
Objective: To evaluate the in vivo efficacy of IHMT-IDH1-053 in a mouse xenograft model of IDH1-mutant cancer.
Materials:
-
HT1080 fibrosarcoma cells.
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Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (optional).
-
IHMT-IDH1-053 formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of HT1080 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer IHMT-IDH1-053 or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on a predetermined endpoint, such as maximum tumor size or treatment duration), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., measurement of 2-HG levels).
-
Evaluate the antitumor efficacy of IHMT-IDH1-053 by comparing the tumor growth inhibition in the treated group versus the control group.
Experimental Workflow Diagram
The following diagram provides a logical workflow for the preclinical evaluation of IHMT-IDH1-053.
Caption: Preclinical evaluation workflow for IHMT-IDH1-053.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IHMT-IDH1-053 | IDH | | Invivochem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of IHMT-IDH1-053 as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
